3-(7-methoxy-1,3-benzodioxol-5-yl)-4-oxo-N-[2-(thiophen-2-yl)ethyl]-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide
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Overview
Description
3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-4-OXO-N-[2-(2-THIENYL)ETHYL]-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMENE-2-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a thiophene ring, and a furochromene core
Preparation Methods
The synthesis of 3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-4-OXO-N-[2-(2-THIENYL)ETHYL]-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMENE-2-CARBOXAMIDE involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the benzodioxole and thiophene intermediates, followed by their coupling to form the furochromene core. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, under controlled temperature and pressure . Industrial production methods may involve optimization of these reactions to increase yield and purity, using large-scale reactors and continuous flow techniques.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methoxy group on the benzodioxole ring can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the furochromene core can be reduced to form an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid.
Scientific Research Applications
3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-4-OXO-N-[2-(2-THIENYL)ETHYL]-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has potential as a bioactive compound, with studies exploring its effects on various biological pathways.
Mechanism of Action
The mechanism of action of 3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-4-OXO-N-[2-(2-THIENYL)ETHYL]-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The benzodioxole and thiophene moieties contribute to its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar compounds include other benzodioxole and thiophene derivatives, as well as furochromene analogs. Compared to these compounds, 3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-4-OXO-N-[2-(2-THIENYL)ETHYL]-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMENE-2-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties . Some similar compounds include:
Properties
Molecular Formula |
C26H21NO7S |
---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
3-(7-methoxy-1,3-benzodioxol-5-yl)-4-oxo-N-(2-thiophen-2-ylethyl)-2,3-dihydrofuro[3,2-c]chromene-2-carboxamide |
InChI |
InChI=1S/C26H21NO7S/c1-30-18-11-14(12-19-23(18)32-13-31-19)20-21-22(16-6-2-3-7-17(16)33-26(21)29)34-24(20)25(28)27-9-8-15-5-4-10-35-15/h2-7,10-12,20,24H,8-9,13H2,1H3,(H,27,28) |
InChI Key |
MRJTWLMZHJMEHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C3C(OC4=C3C(=O)OC5=CC=CC=C54)C(=O)NCCC6=CC=CS6 |
Origin of Product |
United States |
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